

# 1-Methyl-1H-indazol-6-ol and its role in cellular signaling pathways

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **1-Methyl-1H-indazol-6-ol**

Cat. No.: **B178927**

[Get Quote](#)

An In-Depth Technical Guide to the Investigation of **1-Methyl-1H-indazol-6-ol** in Cellular Signaling Pathways

## Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates, particularly in oncology.<sup>[1][2][3]</sup> While the broader class of indazole derivatives is well-studied, the specific compound **1-Methyl-1H-indazol-6-ol** remains largely uncharacterized in the context of cellular signaling. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals aiming to elucidate the biological role of this molecule. Acknowledging the nascent stage of research on this specific compound, we will leverage established knowledge of structurally related indazoles to propose and explore potential mechanisms of action. This document provides a strategic framework, detailing robust experimental protocols and data interpretation strategies to systematically investigate its potential as a modulator of critical cellular pathways, such as protein kinase cascades and G-protein coupled receptor (GPCR) signaling.

## Introduction: The Indazole Scaffold and the Unexplored Potential of **1-Methyl-1H-indazol-6-ol**

Indazole-containing derivatives are prominent in modern pharmacology, recognized for their diverse biological activities.<sup>[2]</sup> Marketed drugs such as Axitinib (a tyrosine kinase inhibitor) and

Niraparib (a PARP inhibitor) underscore the therapeutic value of this heterocyclic system.[\[1\]](#) The versatility of the indazole core allows it to interact with a wide range of biological targets, primarily by serving as a bioisostere for native purine or indole rings, enabling it to function as an effective hinge-binder in ATP-binding sites of kinases.

**1-Methyl-1H-indazol-6-ol** is a small molecule whose specific biological functions are not yet extensively documented. Its structure, featuring the core indazole ring, a methyl group at the N1 position, and a hydroxyl group at the 6-position, suggests potential for targeted interactions within cellular signaling networks. Based on the activities of analogous compounds, we can formulate two primary hypotheses for its mechanism of action:

- Inhibition of Protein Kinases: The indazole moiety is a well-established pharmacophore for kinase inhibitors targeting pathways frequently dysregulated in cancer, such as the PI3K/AKT/mTOR and receptor tyrosine kinase (RTK) pathways.[\[1\]](#)[\[4\]](#)[\[5\]](#)
- Modulation of Serotonin (5-HT) Receptors: Certain indazole derivatives have been identified as potent agonists of 5-HT receptors, suggesting a potential role in neurological or physiological processes mediated by this system.[\[6\]](#)[\[7\]](#)

This guide will provide the necessary intellectual and methodological framework to rigorously test these hypotheses.

## Chemical and Physical Properties of 1-Methyl-1H-indazol-6-ol

A foundational understanding of the molecule's properties is critical for experimental design, including solubility, stability, and handling.

| Property          | Value                                                          | Source     |
|-------------------|----------------------------------------------------------------|------------|
| Molecular Formula | C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O                 | [8][9]     |
| Molecular Weight  | 148.16 g/mol                                                   | [8][9]     |
| CAS Number        | 118933-92-9                                                    | [8][9][10] |
| Appearance        | Light yellow to yellow solid                                   | [11]       |
| Synonyms          | 1-Methyl-6-hydroxy-1H-indazole; 6-Hydroxy-1-methyl-1H-indazole | [9]        |
| Storage           | 2-8°C, sealed, under dry conditions                            | [11]       |

## Hypothesized Mechanism I: Inhibition of Protein Kinase Signaling

The most prominent role for indazole derivatives in cellular signaling is the inhibition of protein kinases.<sup>[1]</sup> These enzymes are critical nodes in pathways controlling cell proliferation, survival, and differentiation. Their aberrant activity is a hallmark of many cancers. We hypothesize that **1-Methyl-1H-indazol-6-ol** may function as an ATP-competitive inhibitor of one or more protein kinases.

## Potential Target Pathways

- PI3K/AKT/mTOR Pathway: This is a central signaling cascade that is frequently hyperactivated in human cancers. Indazole derivatives have been successfully developed as inhibitors of PI3K.<sup>[4][5]</sup> Inhibition of this pathway by **1-Methyl-1H-indazol-6-ol** would lead to decreased cell proliferation and survival.
- Receptor Tyrosine Kinases (RTKs): This family includes targets like VEGFR and FGFR, which are crucial for tumor angiogenesis and growth. The indazole core is present in many multi-kinase inhibitors that target these RTKs.<sup>[1][2]</sup>

The diagram below illustrates the potential points of intervention for **1-Methyl-1H-indazol-6-ol** within the PI3K/AKT/mTOR signaling cascade.

[Click to download full resolution via product page](#)

Caption: Hypothesized inhibition points for **1-Methyl-1H-indazol-6-ol** in the PI3K/AKT/mTOR pathway.

## Hypothesized Mechanism II: Modulation of Serotonin Receptors

An alternative or parallel mechanism of action could involve the modulation of G-protein coupled receptors, specifically serotonin (5-HT) receptors. The indazole ring can mimic the indole structure of serotonin, potentially allowing it to bind to 5-HT receptors. A closely related analog, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, was identified as a potent 5-HT<sub>2</sub> receptor agonist.<sup>[7]</sup> This precedent suggests that **1-Methyl-1H-indazol-6-ol** could exhibit similar activity, potentially influencing neurological functions or other physiological processes regulated by serotonin.

[Click to download full resolution via product page](#)

Caption: Hypothesized agonistic action of **1-Methyl-1H-indazol-6-ol** at a Gq-coupled 5-HT receptor.

## Experimental Protocols: A Roadmap for Investigation

To validate these hypotheses, a systematic, multi-tiered experimental approach is required. The following protocols are designed to be self-validating, with each stage providing the foundation for the next.

### Experimental Workflow Overview

[Click to download full resolution via product page](#)

Caption: A tiered experimental workflow for characterizing **1-Methyl-1H-indazol-6-ol**.

## Protocol 4.1: In Vitro Kinase Inhibition Assay (Biochemical Screen)

Objective: To identify potential protein kinase targets of **1-Methyl-1H-indazol-6-ol** through a broad biochemical screen.

**Causality:** This initial screen is crucial for hypothesis generation. By testing the compound against a large, diverse panel of kinases, we can identify direct enzymatic inhibition without the complexity of a cellular environment. A positive result (a "hit") directly implicates a kinase as a potential target.

**Methodology:**

- **Compound Preparation:** Prepare a 10 mM stock solution of **1-Methyl-1H-indazol-6-ol** in 100% DMSO. Create serial dilutions as required by the assay format.
- **Assay Platform:** Utilize a reputable commercial kinase screening service (e.g., Eurofins DiscoverX, Promega) that offers a large panel (e.g., >400 kinases). A typical screening concentration is 1  $\mu$ M or 10  $\mu$ M.
- **Reaction Mixture:** In a microplate, combine the recombinant kinase, a suitable substrate (peptide or protein), and ATP (often radiolabeled  $^{33}$ P-ATP or coupled to a fluorescence/luminescence system).
- **Compound Addition:** Add **1-Methyl-1H-indazol-6-ol** to the reaction wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
- **Incubation:** Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
- **Detection:** Stop the reaction and quantify substrate phosphorylation. The method depends on the platform (e.g., filter binding for radiolabeled ATP, antibody-based detection for specific phosphorylation sites, or luminescence for ATP depletion).
- **Data Analysis:** Calculate the percent inhibition for each kinase relative to the DMSO control.
  - $$\% \text{ Inhibition} = 100 * (1 - (\text{Signal}_{\text{Compound}} - \text{Signal}_{\text{Background}}) / (\text{Signal}_{\text{DMSO}} - \text{Signal}_{\text{Background}}))$$
  - A common hit threshold is >50% inhibition at the screening concentration.

## Protocol 4.2: Cell Viability Assay (MTT Assay)

Objective: To assess the effect of **1-Methyl-1H-indazol-6-ol** on the proliferation and viability of cancer cell lines relevant to the identified kinase hits.

Causality: This assay provides the first evidence of a cellular effect. If the compound inhibits a kinase critical for cancer cell survival (e.g., PI3K), we expect to see a dose-dependent decrease in cell viability. This links the biochemical activity to a functional cellular outcome.

Methodology:

- Cell Culture: Culture human cancer cell lines (e.g., HT-29 for PI3K pathway, HGC-27 for gastric cancer) in appropriate media until they reach logarithmic growth phase.[4]
- Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **1-Methyl-1H-indazol-6-ol** in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO).
- Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve. Use non-linear regression to determine the IC<sub>50</sub> (half-maximal inhibitory concentration).

## Protocol 4.3: Western Blot Analysis of Pathway Modulation

Objective: To determine if **1-Methyl-1H-indazol-6-ol** inhibits the phosphorylation of key downstream effectors of the target kinase pathway in a cellular context.

Causality: This is a critical step for mechanism validation. A true on-target effect should result in a measurable decrease in the activity of the signaling pathway. For example, if the compound inhibits PI3K, we should observe reduced phosphorylation of its downstream target, AKT. This provides direct evidence of pathway modulation.

#### Methodology:

- Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluence. Treat with **1-Methyl-1H-indazol-6-ol** at various concentrations (e.g., 0.5x, 1x, 2x IC<sub>50</sub> from the viability assay) for a defined period (e.g., 2-24 hours).
- Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
  - Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated target (e.g., anti-phospho-AKT Ser473) and the total protein (e.g., anti-total-AKT). An antibody against a housekeeping protein (e.g., GAPDH) should be used as a loading control.

- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities using software like ImageJ. Normalize the phospho-protein signal to the total protein signal to determine the specific effect on phosphorylation.

## Synthesis and Future Directions

The synthesis of **1-Methyl-1H-indazol-6-ol** can be achieved through established methods for N-alkylation of indazoles.[\[12\]](#) A common route involves the reaction of 6-nitro-1H-indazole with a methylating agent like iodomethane, followed by reduction of the nitro group and subsequent chemical modifications if needed.[\[12\]](#)[\[13\]](#)

Should initial studies prove fruitful, future directions would include:

- Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to improve potency and selectivity.
- In Vivo Efficacy Studies: Testing the compound in animal models of cancer or neurological disorders.
- Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

This comprehensive guide provides the foundational knowledge and actionable protocols for any research team to begin a thorough investigation of **1-Methyl-1H-indazol-6-ol**. By systematically applying these methods, the scientific community can uncover the therapeutic potential hidden within this promising molecule.

## References

- PubChem. **1-methyl-1H-indazol-6-ol**.
- Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). RSC Medicinal Chemistry. [\[Link\]](#)

- PubChem. 1-methyl-1H-indazol-6-amine.
- Wikipedia. O-Methyl-AL-34662. [\[Link\]](#)
- Synthesis of 1H-Indazoles via Silver(I)
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry. [\[Link\]](#)
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. [\[Link\]](#)
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. [\[Link\]](#)
- 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity. (2006). Journal of Medicinal Chemistry. [\[Link\]](#)
- Method of synthesizing 1H-indazole compounds. (2011).
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous. (2022). Semantic Scholar. [\[Link\]](#)
- Synthesis of 1H-indazole derivatives. (2024).
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). PMC - PubMed Central. [\[Link\]](#)
- 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. (2023). Bioorganic Chemistry. [\[Link\]](#)
- 1-[1-Hexyl-6-(methyloxy)-1H-indazol-3-yl]-2-methyl-1-propanone, a potent and highly selective small molecule blocker of the large-conductance voltage-gated and calcium-dependent K<sup>+</sup> channel. (2008). The Journal of Pharmacology and Experimental Therapeutics. [\[Link\]](#)
- The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. (2008). Journal of Medicinal Chemistry. [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 4. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. O-Methyl-AL-34662 - Wikipedia [en.wikipedia.org]
- 7. 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 118933-92-9 | 1-Methyl-1H-indazol-6-ol - Synblock [synblock.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 1-Methyl-6-hydroxy-1H-indazole CAS#: 118933-92-9 [m.chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [1-Methyl-1H-indazol-6-ol and its role in cellular signaling pathways]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b178927#1-methyl-1h-indazol-6-ol-and-its-role-in-cellular-signaling-pathways]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)